molecular formula C16H25ClN2O2 B1426777 N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride CAS No. 1332530-83-2

N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride

Cat. No. B1426777
M. Wt: 312.83 g/mol
InChI Key: MQYFALUPFWZNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride” is a chemical compound with the molecular formula C16H25ClN2O2 . It is also known as IVM and is a synthetic antiparasitic drug used to treat parasitic infections in livestock and pets.


Synthesis Analysis

The synthesis of N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride and its derivatives has been studied in the context of their role as activators of hypoxia-inducible factor 1 pathways . The compounds were designed and synthesized based on bioisosterism and pharmacokinetic parameters .


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group attached to a piperidine ring via a methoxy group . The molecular weight of the compound is 312.83 g/mol.

Scientific Research Applications

Piperidine Derivatives in Acetylcholinesterase Inhibition

Piperidine derivatives, like the one , have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. For instance, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were found to be potent inhibitors of acetylcholinesterase. These compounds could serve as potential antidementia agents due to their ability to increase acetylcholine content in the brain (Sugimoto et al., 1990).

Anaplastic Lymphoma Kinase Inhibitors

Certain piperidine derivatives have shown promise as anaplastic lymphoma kinase (ALK) inhibitors, potentially useful in cancer treatment. For example, a study on novel ALK inhibitors revealed insights into their pharmacokinetics and enzymatic hydrolysis in plasma (Teffera et al., 2013).

Benzamides in Antibacterial Activity

Benzamides and their metal complexes, including piperidine derivatives, have been synthesized and evaluated for their antibacterial activities. Copper complexes of these benzamides exhibited enhanced activity against various bacteria (Khatiwora et al., 2013).

Serotonin 4 Receptor Agonists

Benzamide derivatives, including piperidine-based ones, have been synthesized as selective serotonin 4 receptor agonists. These compounds showed potential in accelerating gastric emptying and increasing the frequency of defecation, indicating their utility in treating gastrointestinal motility disorders (Sonda et al., 2004).

Urokinase Receptor Targeting for Breast Cancer

Research on virtual screening targeting the urokinase receptor led to the discovery of compounds like N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide, which have shown potential in reducing breast tumor metastasis and growth (Wang et al., 2011).

Acetylcholinesterase Inhibitors for Alzheimer's

Further studies on 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives revealed their potent inhibitory activity against acetylcholinesterase, making them promising candidates for Alzheimer's disease treatment (Sugimoto et al., 1992).

properties

IUPAC Name

4-(piperidin-4-ylmethoxy)-N-propan-2-ylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.ClH/c1-12(2)18-16(19)14-3-5-15(6-4-14)20-11-13-7-9-17-10-8-13;/h3-6,12-13,17H,7-11H2,1-2H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYFALUPFWZNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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